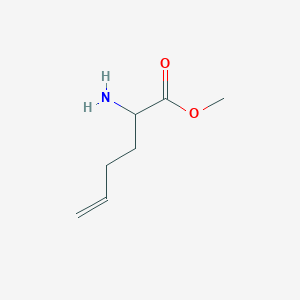

Methyl 2-aminohex-5-enoate

Description

Structure

3D Structure

Properties

CAS No. |

114486-35-0 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 2-aminohex-5-enoate |

InChI |

InChI=1S/C7H13NO2/c1-3-4-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3 |

InChI Key |

PXKKJZHRWICJMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC=C)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Established Synthesis Routes

Esterification of 2-Aminohex-5-enoic Acid

A primary and straightforward method for the synthesis of Methyl 2-aminohex-5-enoate is the direct esterification of its corresponding carboxylic acid, 2-aminohex-5-enoic acid. smolecule.com This reaction is typically carried out by treating the amino acid with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. smolecule.com The mixture is often heated under reflux to drive the reaction to completion, yielding the methyl ester. smolecule.com The resulting product can then be isolated, often as a hydrochloride salt, which enhances its stability. smolecule.com

Table 1: Typical Conditions for Esterification of 2-Aminohex-5-enoic Acid

| Reactant | Reagent | Catalyst | Condition | Product |

| 2-Aminohex-5-enoic acid | Methanol | Hydrochloric Acid | Reflux | This compound hydrochloride |

Preparative Routes from Related Precursors

This compound can also be synthesized from various related precursors through multi-step sequences. One common strategy involves the alkylation of a protected glycine (B1666218) equivalent. For instance, a Schiff base protected glycine ethyl ester can be alkylated with 4-bromo-1-butene (B139220) to introduce the desired carbon skeleton. wfu.edu Subsequent deprotection and transesterification would yield the target compound.

Another approach starts from halogenated precursors. For example, 2-chlorohex-5-enoic acid can be esterified with methanol, followed by a nucleophilic substitution reaction. The chlorine atom is displaced by an azide (B81097) group using sodium azide, and a subsequent Staudinger reduction with triphenylphosphine (B44618) yields the primary amine.

Asymmetric Synthesis Approaches

The presence of a stereocenter at the α-carbon makes the asymmetric synthesis of this compound a significant area of research. These methods aim to control the stereochemical outcome of the reaction, leading to enantiomerically enriched or pure products.

Chiral Auxiliary-Mediated Amination and Derivatization

Another strategy involves the use of pseudoephedrine as a chiral auxiliary. nih.gov Amides derived from pseudoephedrine can undergo diastereoselective alkylation reactions. nih.gov The enolate of the amide reacts with an electrophile, and the stereochemical outcome is directed by the chiral auxiliary. Subsequent cleavage of the amide bond liberates the chiral amino acid derivative.

Stereoselective Conjugate Additions to Unsaturated Esters

Asymmetric conjugate addition reactions are a cornerstone of modern organic synthesis for creating chiral centers. researchgate.net In this approach, a chiral nucleophile or a nucleophile in the presence of a chiral catalyst adds to an α,β-unsaturated ester. The Davies group has extensively studied the use of chiral lithium amides for the asymmetric conjugate addition to α,β-unsaturated esters, allowing for a high degree of stereocontrol. researchgate.net For instance, the conjugate addition of a chiral lithium amide to an appropriate hexenoate derivative can establish the stereocenter at the α-position with high diastereoselectivity. journals.co.zalookchem.com

Peptide-catalyzed conjugate additions have also emerged as a powerful tool. nih.govscispace.com Chiral peptides can act as organocatalysts, activating the unsaturated ester towards nucleophilic attack in a stereocontrolled manner. nih.gov

Table 2: Examples of Stereoselective Conjugate Addition Reactions

| Unsaturated Ester | Nucleophile/Catalyst | Key Feature |

| tert-butyl (E)-hex-2-enoate | (R)-(+)-N-benzyl-1-phenylethylamine | High diastereoselectivity |

| Methyl 1-cyclohexene-1-carboxylate | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | Aza-Michael addition |

| C-substituted maleimides | Peptide catalyst (H-Pro-Pro-Asp-NHC12H25) | High yield and stereoselectivity |

Asymmetric Allylic Amination via C–H Bond Functionalization

Direct functionalization of C–H bonds represents a highly efficient and atom-economical approach to synthesis. google.com Asymmetric allylic amination via C–H bond functionalization involves the direct conversion of an allylic C–H bond into a C–N bond with control of stereochemistry. google.comresearchgate.net This transformation can be catalyzed by transition metal complexes, such as those based on palladium, rhodium, or iridium, in the presence of a chiral ligand. google.comrsc.org The catalyst facilitates the reaction between an olefin containing an allylic C-H group and an aminating reagent, often a substituted hydroxylamine (B1172632) derivative, to produce a chiral allylic amine. google.com This method avoids the need for pre-functionalized substrates, which simplifies the synthetic sequence. google.com

Enantiopure Amino Acid Derived Diolefins in Ring-Closing Metathesis (RCM)

The synthesis of cyclic amino acids and conformationally restricted peptide analogs often employs Ring-Closing Metathesis (RCM) as a key strategic step. This approach relies on the creation of acyclic diolefin precursors, which are frequently derived from readily available enantiopure α-amino acids from the chiral pool. For instance, non-natural amino acids such as D-allylglycine can serve as a starting point. ru.nl The synthesis of the diolefin precursors involves standard transformations, including esterification followed by N-alkylation to introduce the first olefinic group, and subsequent acylation or a second alkylation to install the second terminal alkene. ru.nl

These diolefinic substrates, possessing two terminal double bonds, are then subjected to RCM. The reaction, typically catalyzed by ruthenium alkylidene complexes, facilitates an intramolecular olefin metathesis to form a new cyclic structure, releasing ethylene (B1197577) as a byproduct. ru.nl This method has proven effective for creating six- and seven-membered unsaturated cyclic amino acids, which are valuable as highly functionalized heterocyclic building blocks in medicinal chemistry and natural product synthesis. ru.nlacs.orgthieme-connect.com The protection of the nitrogen atom within the diolefin precursor is often crucial for the success of the cyclization reaction. ru.nl

Enantiodivergent Synthesis Strategies for Related Unsaturated Amino Acids

Enantiodivergent synthesis provides an efficient route to access both enantiomers of a chiral molecule from a single, common starting material. This is particularly valuable when only one enantiomer of a chiral catalyst or precursor is readily available. A notable strategy for the enantiodivergent synthesis of δ-unsaturated γ-amino acids employs a jove.comjove.com-sigmatropic rearrangement. rsc.orgresearchgate.netscholarsportal.info

This methodology hinges on the geometric configuration of an allylic alcohol precursor. The synthesis of both enantiomers of the target amino acid can be achieved by starting with the E- and Z-isomers of the corresponding allylic alcohols. rsc.org The key rearrangement step generates the desired product with opposite stereochemistry depending on the starting olefin geometry, often achieving excellent enantiomeric excess (>94%). rsc.orgscholarsportal.info Following the rearrangement, further synthetic modifications, such as a Wittig reaction on an intermediate chiral aldehyde, can be used to generate a library of δ-unsaturated γ-amino acid derivatives. rsc.org This approach highlights a powerful method for generating stereochemical diversity in unsaturated amino acids related to this compound. rsc.orgcore.ac.uk

Catalytic Synthesis Protocols

Transition Metal-Catalyzed Reactions (e.g., Ruthenium-catalyzed RCM)

Transition metal catalysis, particularly using ruthenium complexes, has revolutionized the synthesis of unsaturated and cyclic organic molecules, including amino acid derivatives. Ruthenium-catalyzed olefin metathesis, developed by Chauvin, Grubbs, and Schrock, is a cornerstone of modern organic synthesis. nobelprize.org The first- and second-generation Grubbs catalysts are ruthenium alkylidene complexes that are highly effective for RCM due to their functional group tolerance and stability. ru.nlnobelprize.org

In the context of amino acid synthesis, these catalysts are used to cyclize diolefinic precursors derived from natural and non-natural amino acids like D-allylglycine, leading to the formation of unsaturated tetrahydropyridine (B1245486) and other heterocyclic systems. ru.nlacs.orgnih.gov The efficiency of these cyclizations can be high, affording the desired cyclic products in excellent yields. ru.nlthieme-connect.com Beyond RCM, ruthenium catalysts are also employed in cross-metathesis reactions to create new unsaturated amino acids. For example, the reaction of a terminal alkene-containing amino acid with an unsaturated ketone in the presence of a second-generation Grubbs catalyst can yield ω-oxo amino acids. whiterose.ac.uk

| Precursor Type | Catalyst | Reaction Type | Product Class | Ref. |

| N-protected Diallylamine | Grubbs' 1st Gen. | RCM | Tetrahydropyridine derivative | ru.nl |

| Dienic Peptide | Grubbs' Catalyst | RCM | Macrocyclic Peptide | acs.orgthieme-connect.com |

| Unsaturated Amino Acid + Unsaturated Ketone | Grubbs' 2nd Gen. | Cross-Metathesis | ω-Oxo Amino Acid | whiterose.ac.uk |

| Triyne derivative | Ru(II) complex | Cascade RCM | Bridged bis(α-amino acid) | nih.gov |

Organocatalytic Methodologies (e.g., Iminium Ion Catalysis)

Organocatalysis offers a powerful alternative to metal-based systems for the asymmetric synthesis of chiral molecules. In the synthesis of amino acids, iminium ion catalysis is a prominent strategy. rsc.org This method typically involves the reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. acs.orgsoton.ac.uk The catalyst reversibly forms a chiral iminium ion with the aldehyde, which lowers the LUMO of the substrate and activates it for nucleophilic attack.

This activation allows for the highly enantioselective conjugate addition of various nucleophiles, including amines, to form β-amino aldehydes, which are precursors to β-amino acids. soton.ac.uk Similarly, the reaction of oxazolones with α,β-unsaturated aldehydes, catalyzed by these same prolinol derivatives, proceeds through an iminium ion intermediate to afford α,α-disubstituted α-amino acids with high diastereo- and enantioselectivity. acs.orgacs.org Another sophisticated approach uses a chiral aminothiourea catalyst, which is proposed to operate by generating an iminium ion from an α-chloroglycine ester via chloride abstraction, while the amine moiety of the catalyst concurrently generates an enolate, leading to a highly stereoselective Mannich reaction. acs.orgharvard.edu

| Nucleophile (Donor) | Electrophile (Acceptor) | Organocatalyst | Key Intermediate | Product Class | Ref. |

| Cbz-amine | α,β-Unsaturated Aldehyde | Diarylprolinol silyl ether | Chiral Iminium Ion | β-Amino Aldehyde | soton.ac.uk |

| Oxazolone | α,β-Unsaturated Aldehyde | Diarylprolinol silyl ether | Chiral Iminium Ion | α,α-Disubstituted α-Amino Acid | acs.orgacs.org |

| Dibenzoylmethane | α-Chloroglycine ester | Chiral Aminothiourea | Iminium Ion / Enolate | α-Amino Ester derivative | acs.org |

| Arylacetic acid ester | Amino ether | Isothiourea / Brønsted Acid | C(1)-Ammonium Enolate / Iminium Ion | α-Aryl-β²-amino Ester | nih.gov |

Enzymatic Synthesis and Biocatalysis for Chiral Intermediates

Biocatalysis provides highly selective and environmentally benign methods for producing chiral intermediates essential for amino acid synthesis. rsc.orgmdpi.com Enzymes operate with high enantio-, regio-, and diastereoselectivity under mild conditions. Several classes of enzymes are particularly useful for creating chiral amino acid precursors.

Transaminases (TAs): ω-Transaminases (ω-TAs) are employed for the synthesis of enantiomerically pure (R)- and (S)-γ-amino acids through kinetic resolution of racemic amines or asymmetric synthesis from keto acids, achieving excellent enantiomeric excess (>99% ee). rsc.org

Amidases and Racemases: A dynamic kinetic resolution process combining a stereoselective amidase with an α-amino-ε-caprolactam racemase allows for the production of D- or L-amino acids from racemic amino acid amides with high yields. nih.gov

Dioxygenases: These enzymes can catalyze the regio- and diastereoselective C-H hydroxylation of amino acids. For example, starting from L-lysine, different dioxygenases can produce specific hydroxy-lysine derivatives, which are valuable chiral building blocks. jove.com

Dehydrogenases: Leucine dehydrogenase, often paired with a cofactor regeneration system like formate (B1220265) dehydrogenase, can catalyze the asymmetric reductive amination of keto acids to produce chiral amino acids with high yields and enantiomeric excess. mdpi.com

These biocatalytic methods are crucial for establishing the core chirality of molecules like this compound.

Lewis Acid Catalysis in Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The nitrogen-analogue, the aza-Michael addition, is a powerful tool for C-N bond formation. researchgate.net Lewis acids play a critical role in catalyzing these reactions by coordinating to the carbonyl oxygen of the Michael acceptor, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack.

A wide range of Lewis acids, including zinc triflate (Zn(OTf)₂), ceric ammonium (B1175870) nitrate (B79036) (CAN), and titanium-based catalysts, have been shown to be effective for promoting the addition of nucleophiles like alcohols or amines to activated alkenes. nsf.govresearchgate.net For instance, the conjugate addition of aliphatic amines to α,β-unsaturated compounds to form β-amino products can be efficiently catalyzed by boric acid in water. researchgate.net

In the realm of asymmetric synthesis, the combination of a chiral ligand with a Lewis acid can induce high enantioselectivity. A fascinating aspect is the concept of enantiodivergence, where the choice of the metal center in the Lewis acid can reverse the stereochemical outcome of the reaction, even when using the same chiral ligand. chemrxiv.org This has been demonstrated in Michael additions where a scandium-based catalyst might produce one enantiomer of the product, while an yttrium-based catalyst produces the other, providing access to both enantiomers from a single chiral source. chemrxiv.org This level of control is highly desirable in the synthesis of complex chiral molecules.

Advanced Synthetic Techniques

The intensification of chemical processes through novel engineering solutions offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, in particular, has revolutionized the synthesis of fine chemicals and active pharmaceutical ingredients.

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. d-nb.infompg.de These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and the potential for straightforward automation and scale-up. vapourtec.combeilstein-journals.org

For the synthesis of amino esters, flow chemistry provides a powerful platform. mdpi.comrsc.org Continuous-flow systems have been successfully employed for the α-amination of esters, a key step in the synthesis of α-amino acids. rsc.orgrsc.org For instance, a copper(II) bromide/N-methylmorpholine N-oxide (NMO) system has been used for the α-amination of various esters under continuous-flow conditions, achieving good yields and allowing for reduced catalyst loading. rsc.orgrsc.org

The synthesis of β-amino α,β-unsaturated esters has also been demonstrated in continuous flow, reacting β-ketoesters with amines. doaj.org This approach can often be performed without an external solvent, highlighting the potential for greener process technology. doaj.org The use of packed-bed reactors with immobilized catalysts or reagents is another key advantage of flow chemistry, simplifying purification and enabling catalyst recycling. beilstein-journals.org

The following table presents data from a study on the continuous flow α-amination of esters, illustrating the efficiency of this technique for producing precursors to α-amino acids.

Table 2: Continuous Flow Copper-Catalyzed α-Amination of Esters rsc.org This table is interactive. You can sort and filter the data.

| Entry | Ester Substrate | Amine Source | Residence Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl Benzoylacetate | Dibenzylamine | 20 | 80 | 83 |

| 2 | Ethyl 2-Cyclopentanonecarboxylate | Dibenzylamine | 20 | 80 | 75 |

| 3 | Ethyl 2-Oxo-4-phenylbutanoate | Dibenzylamine | 20 | 80 | 78 |

| 4 | Ethyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate | Dibenzylamine | 20 | 80 | 80 |

These examples underscore the capability of flow chemistry to intensify the synthesis of amino esters, offering higher throughput and better control compared to batch methods. A hypothetical continuous synthesis of this compound could involve the continuous mixing of appropriate precursors in a heated reactor coil, potentially followed by in-line purification.

The design of a multi-step flow synthesis requires careful consideration of solvent compatibility, reaction kinetics, and potential by-product interference between stages. d-nb.info In-line purification techniques, such as scavenger resins or liquid-liquid extraction units, can be integrated between reaction modules to remove excess reagents or by-products that could inhibit downstream steps. beilstein-journals.orgnih.gov

A conceptual multi-step flow synthesis for a derivative of this compound could involve:

Step 1: A C-C bond-forming reaction in a packed-bed reactor to construct the carbon skeleton.

Step 2: Introduction of an amine source in a T-mixer followed by reaction in a heated coil to form the amino group.

Step 3: An in-line purification step using a scavenger resin to remove unreacted amine.

Step 4: Esterification in a final reactor module to yield the target product.

This automated, sequential approach represents the cutting edge of synthetic methodology, offering a pathway to produce complex target molecules like this compound in a highly controlled and efficient manner.

Chemical Reactivity and Transformation Mechanisms

Functional Group Reactivity Profiles

The chemical behavior of Methyl 2-aminohex-5-enoate is dictated by the interplay of its amino, ester, and alkene moieties.

The primary amino group at the α-position is nucleophilic and readily participates in various bond-forming reactions.

Nucleophilic Substitution : The amine can act as a nucleophile to attack electrophilic carbon centers. For instance, it can react with alkyl halides in an N-alkylation reaction to form secondary or tertiary amines. Similarly, classical methods for synthesizing α-amino ketones involve the nucleophilic substitution of an α-halogenated ketone with an amine rsc.org. This highlights the potential for the amino group of this compound to react with such electrophiles.

Amidation : One of the most common transformations for primary amines is the formation of an amide bond. This can be achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). These reactions are fundamental in peptide synthesis and can be used to introduce a variety of acyl groups onto the nitrogen atom rsc.org. The resulting N-acylated products can serve as precursors for more complex molecular architectures.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl Amino Ester (Amide) |

| Amidation | Carboxylic Acid + Coupling Agent | N-Acyl Amino Ester (Amide) |

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 2-aminohex-5-enoic acid, under either acidic or basic conditions masterorganicchemistry.com. Base-catalyzed hydrolysis (saponification) is typically irreversible as it forms a carboxylate salt. The rate of base hydrolysis for amino esters can be influenced by the proximity and nature of the amino group rsc.org.

Transesterification : This process involves the exchange of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol wikipedia.orgmasterorganicchemistry.com. The reaction can be catalyzed by acids or bases. For amino esters, specific catalysts like tetranuclear zinc clusters have been developed to achieve transesterification under mild conditions, preserving other sensitive functional groups and preventing side reactions like racemization or decomposition thieme-connect.com. This allows for the synthesis of a variety of different esters from the parent methyl ester thieme-connect.com.

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Aminohex-5-enoic Acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 2-aminohex-5-enoate |

| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 2-aminohex-5-enoate |

The terminal double bond provides a site for various addition and transformation reactions.

Oxidation : The alkene can undergo oxidative cleavage under strong conditions. Ozonolysis (O₃ followed by a reductive or oxidative workup) will cleave the double bond to yield an aldehyde (5-amino-5-methoxycarbonyl-pentanal) or a carboxylic acid, respectively libretexts.org. Treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) would also cleave the bond, ultimately yielding a carboxylic acid and carbon dioxide after oxidizing the intermediate aldehyde libretexts.orgpressbooks.pub. Milder oxidation, such as dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute KMnO₄, would yield the corresponding diol, methyl 2-amino-5,6-dihydroxyhexanoate pressbooks.pub.

Reduction : The double bond can be selectively reduced to an alkane through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂), the alkene is converted to an alkane, yielding Methyl 2-aminohexanoate openstax.org. This reaction is typically chemoselective for the alkene in the presence of the ester group under standard conditions openstax.org.

Cycloaddition : While the terminal alkene is a relatively unactivated dienophile, it can potentially participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reaction) with highly reactive dienes, especially under thermal or Lewis acid-catalyzed conditions.

| Reaction Type | Reagents | Product Type |

| Ozonolysis (Reductive) | 1. O₃; 2. (CH₃)₂S | Aldehyde |

| Oxidative Cleavage | Hot, conc. KMnO₄ | Carboxylic Acid + CO₂ |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol |

| Hydrogenation | H₂, Pd/C | Alkane |

Named Reactions and Transformations

The specific arrangement of functional groups in this compound makes it a suitable substrate for powerful synthetic transformations, including cyclization and addition reactions.

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) organic-chemistry.orgwikipedia.org. While this compound itself is not a diene, a simple N-allylation reaction (reaction of the amino group with an allyl halide) would generate the requisite diene precursor.

This N-allyl-2-aminohex-5-enoate derivative could then undergo intramolecular RCM. The reaction would stitch the two terminal alkene groups together, resulting in the formation of a seven-membered nitrogen heterocycle (a dihydroazepine derivative) and releasing ethylene (B1197577) gas as the only byproduct wikipedia.org. RCM is well-suited for creating medium-to-large rings and is tolerant of many functional groups, including esters and amines wikipedia.orgnih.govdrughunter.com. This strategy provides a direct route to functionalized heterocyclic systems.

| Catalyst Generation | Common Name | Key Features |

| 1st Generation | Grubbs' Catalyst | Good activity for terminal alkenes. |

| 2nd Generation | Grubbs' Catalyst | Higher activity, broader substrate scope. |

| 3rd Generation | Grubbs' Catalyst | Fast initiation, suitable for sterically hindered alkenes. |

The Michael addition is the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor) masterorganicchemistry.com. While the alkene in this compound is not activated for Michael addition (it is not a Michael acceptor), the nucleophilic amino group makes the molecule an excellent Michael donor in what is known as an aza-Michael reaction acs.orgnih.gov.

In this transformation, the amino group adds to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ester, ketone, or nitrile chemistrysteps.com. This reaction forms a new carbon-nitrogen bond and is a highly efficient method for synthesizing β-amino carbonyl compounds acs.orgresearchgate.net. The reaction can often be performed under mild conditions and is a cornerstone of carbon-heteroatom bond formation in organic synthesis masterorganicchemistry.comnih.gov.

| Michael Acceptor Example | Nucleophile | Product of Aza-Michael Addition |

| Methyl Acrylate | This compound | β-Amino Ester Adduct |

| Acrylonitrile | This compound | β-Amino Nitrile Adduct |

| Methyl Vinyl Ketone | This compound | β-Amino Ketone Adduct |

Mechanistic Elucidation of Key Transformations

Chan-Lam Coupling Mechanism: The catalytic cycle of the Chan-Lam amination is a subject of ongoing research, but a generally accepted mechanism involves the following key steps:

Ligand Exchange: The amine substrate (this compound) coordinates with the Cu(II) catalyst (e.g., Cu(OAc)₂), displacing an acetate (B1210297) ligand.

Transmetalation: The arylboronic acid undergoes transmetalation with the copper center, transferring the aryl group to the copper to form an aryl-Cu(II)-amine complex.

Oxidation/Reductive Elimination: This intermediate may be oxidized to a transient Cu(III) species. Subsequent reductive elimination from this Cu(III) or the Cu(II) complex forges the C-N bond, releasing the N-arylated product. nrochemistry.com

Catalyst Regeneration: The resulting Cu(0) or Cu(I) species is re-oxidized to Cu(II) by an external oxidant (like O₂ from the air), completing the catalytic cycle. nrochemistry.com

Lithium Aluminum Hydride Reduction Mechanism: The reduction of the ester group by LiAlH₄ proceeds via nucleophilic acyl substitution:

Hydride Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group, which results in the formation of an intermediate aldehyde.

Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LiAlH₄ molecule.

Protonation: This results in an alkoxide ion, which is then protonated during the aqueous workup step to yield the final primary alcohol, (2-aminohex-5-en-1-ol).

Catalytic Hydrogenation Mechanism: The mechanism of catalytic hydrogenation of the alkene involves the surface of the metal catalyst:

Adsorption: Both the hydrogen gas (H₂) and the alkene of this compound are adsorbed onto the surface of the metal catalyst. The H-H bond is weakened or broken, forming metal-hydride bonds.

Hydrogen Transfer: The adsorbed alkene moves close to the metal-hydride bonds. Two hydrogen atoms are transferred sequentially to the carbons of the double bond. This typically occurs on one face of the double bond, leading to syn-addition of the hydrogens.

Desorption: Once the double bond is saturated, the resulting product, Methyl 2-aminohexanoate, has a lower affinity for the catalyst surface and is desorbed, freeing the catalytic site for another cycle.

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving this compound would be highly dependent on the nature of the transformation and the reagents employed. Two key aspects of stereoselectivity are relevant: diastereoselectivity and enantioselectivity.

Diastereoselectivity: In reactions that create a new stereocenter, the existing stereocenter at the α-carbon can influence the stereochemistry of the newly formed center, leading to the preferential formation of one diastereomer over another. For instance, in reactions such as epoxidation or dihydroxylation of the double bond, the approach of the reagent can be directed by the substituent at the α-carbon, particularly if the amine group is protected with a bulky group. This substrate-controlled diastereoselectivity is a fundamental principle in asymmetric synthesis.

Enantioselectivity: To achieve enantioselectivity, where one enantiomer is formed in excess over the other from a racemic or prochiral substrate, the use of a chiral catalyst or reagent is essential. In the context of this compound, a racemic mixture could potentially be resolved through kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst. Alternatively, asymmetric transformations of the double bond or the α-position could be achieved using chiral catalysts.

Role of Catalysts and Reaction Conditions in Selectivity

Catalysts and reaction conditions play a pivotal role in directing the selectivity of reactions involving unsaturated amino esters like this compound.

Catalysis in Achieving Selectivity:

Regioselectivity: In reactions involving the double bond, such as hydroformylation or hydration, catalysts are crucial for controlling the position of the newly introduced functional group. For example, rhodium or cobalt catalysts with specific phosphine (B1218219) ligands can direct the addition of a formyl group to either the terminal or internal carbon of the alkene.

Stereoselectivity: Chiral catalysts are the cornerstone of asymmetric synthesis. For this compound, a variety of catalytic systems could be envisioned to control stereochemistry:

Asymmetric Hydrogenation: Chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium with chiral phosphine ligands (e.g., BINAP, DuPhos), are highly effective for the enantioselective hydrogenation of double bonds. Applying such a catalyst to this compound would be expected to yield a saturated amino ester with high enantiomeric excess.

Asymmetric Dihydroxylation and Epoxidation: Catalytic systems like those developed by Sharpless, utilizing osmium or titanium with chiral ligands, could be employed for the enantioselective dihydroxylation or epoxidation of the terminal alkene, respectively.

Transition Metal-Catalyzed Cross-Coupling: The terminal alkene could participate in reactions like the Heck or Suzuki coupling, and the use of chiral ligands on the palladium catalyst could potentially induce asymmetry.

Influence of Reaction Conditions:

Reaction parameters such as temperature, solvent, pressure, and the nature of additives can significantly influence the outcome of a reaction.

Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Solvent: The polarity and coordinating ability of the solvent can affect the activity and selectivity of a catalyst by influencing its solubility, the stability of intermediates, and its interaction with the substrate.

Additives: The presence of additives, such as Lewis acids or bases, can co-catalyze a reaction or modify the properties of the primary catalyst, thereby altering selectivity.

The following table summarizes hypothetical catalytic transformations of this compound and the factors influencing selectivity, based on established principles in organic chemistry.

| Reaction Type | Catalyst System (Example) | Key Selectivity Aspect | Influencing Factors | Potential Product |

| Asymmetric Hydrogenation | [Rh(COD)(DuPhos)]BF4 | Enantioselectivity | Chiral ligand, Hydrogen pressure, Solvent | Methyl 2-aminohexanoate (chiral) |

| Asymmetric Dihydroxylation | AD-mix-β (OsO4, chiral ligand) | Enantioselectivity | Chiral ligand, Stoichiometry of reagents | Methyl 2-amino-5,6-dihydroxyhexanoate (chiral) |

| Regioselective Hydroformylation | Rh(acac)(CO)2 / Ligand | Regioselectivity | Ligand structure, CO/H2 pressure, Temperature | Methyl 2-amino-7-oxoheptanoate or Methyl 2-amino-6-formylhexanoate |

It is important to reiterate that the specific application of these catalytic systems and conditions to this compound requires experimental validation, as the unique electronic and steric properties of the molecule will ultimately determine the outcome of its chemical transformations.

Applications in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The dual functionality of Methyl 2-aminohex-5-enoate allows for a variety of chemical transformations, enabling the synthesis of complex structures, including heterocyclic scaffolds, non-natural amino acid derivatives, and polyfunctionalized compounds.

Synthesis of Heterocyclic Scaffolds

The presence of both a nucleophilic amine and an electrophilic ester, combined with a reactive terminal double bond, makes this compound an ideal starting material for various cyclization strategies to form nitrogen-containing heterocycles. These heterocyclic frameworks are core structures in many biologically active natural products and pharmaceutical agents.

Pyrrolidines: The synthesis of substituted pyrrolidines can be achieved through intramolecular cyclization reactions of this compound derivatives. Methodologies such as intramolecular aminomercuration, radical cyclization, or transition-metal-catalyzed cyclizations can be employed to construct the five-membered ring system. The specific reaction conditions and the nature of substituents on the nitrogen atom can influence the stereochemical outcome of the cyclization, allowing for the synthesis of various stereoisomers.

Indolizidines: This bicyclic alkaloid core can be synthesized using this compound as a key building block. A common strategy involves an initial N-acylation followed by a cyclization cascade. For instance, reaction with a suitable acylating agent containing a latent second ring-closing element can set the stage for an intramolecular cyclization, such as an iminium ion-alkene cyclization or a ring-closing metathesis, to furnish the indolizidine skeleton.

Azepines: The construction of the seven-membered azepine ring from this compound is a more complex transformation that often requires multi-step synthetic sequences. One potential approach involves chain extension followed by a ring-closing metathesis reaction. Alternatively, intramolecular N-alkylation strategies on a suitably modified substrate derived from this compound can also lead to the formation of the azepine ring.

| Heterocyclic Scaffold | General Synthetic Strategy from this compound |

| Pyrrolidines | Intramolecular cyclization (e.g., aminomercuration, radical cyclization) |

| Indolizidines | N-acylation followed by intramolecular cyclization cascade |

| Azepines | Chain extension followed by ring-closing metathesis or intramolecular N-alkylation |

Preparation of Non-Natural Amino Acid Derivatives

This compound serves as a valuable precursor for the synthesis of a variety of non-natural amino acids. The terminal alkene functionality is particularly amenable to a range of chemical modifications. For example, oxidation reactions such as ozonolysis or dihydroxylation can introduce new functional groups at the terminus of the side chain. These newly introduced functionalities can then be further elaborated to create a diverse array of non-proteinogenic amino acids with unique side chains, which are of interest in peptide chemistry and drug discovery.

Synthesis of Polyfunctionalized Compounds

The orthogonal reactivity of the functional groups in this compound allows for the selective modification of different parts of the molecule. The amino group can be protected or acylated, the ester can be hydrolyzed or reduced, and the alkene can undergo a wide range of addition reactions. This ability to selectively manipulate each functional group makes it a powerful tool for the synthesis of complex, polyfunctionalized acyclic and cyclic compounds that can serve as intermediates in the synthesis of more complex targets.

Precursor in Target-Oriented Synthesis

The utility of this compound extends to its role as a key starting material in the total synthesis of natural products and the development of pharmaceutically relevant molecules.

Role in the Synthesis of Bioactive Analogues and Pharmaceutical Intermediates

The structural motifs accessible from this compound are prevalent in many biologically active compounds. By employing this compound as a starting material, chemists can devise efficient synthetic routes to analogues of natural products or key intermediates for the synthesis of active pharmaceutical ingredients. The ability to readily introduce diversity through modifications of the terminal alkene or the amino group makes it a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs.

Contribution to the Synthesis of Chiral N-Substituted Allylic Amines

The allylic nature of the carbon-carbon double bond in this compound allows for its use in the synthesis of chiral N-substituted allylic amines. Through transition-metal-catalyzed allylic amination reactions, the amino group can be introduced at the allylic position with a high degree of stereocontrol. Alternatively, the existing amino group can direct the stereoselective functionalization of the alkene. These chiral allylic amine products are themselves important building blocks for the synthesis of a wide range of nitrogen-containing compounds.

| Application | Synthetic Transformation | Resulting Compound Class |

| Bioactive Analogues | Multi-step synthesis utilizing the bifunctionality | Analogues of natural products, Pharmaceutical intermediates |

| Chiral Amines | Transition-metal-catalyzed allylic amination | Chiral N-Substituted Allylic Amines |

Application in Biochemical Research as a Substrate for Enzyme Assays

This compound, a derivative of the unsaturated amino acid 2-aminohex-5-enoic acid, holds potential as a substrate in various biochemical assays designed to characterize the activity and specificity of certain enzymes. While specific research on this exact compound is not extensively documented, its structural similarity to other amino acid esters allows for informed predictions about its utility in enzymatic studies. The primary application of this compound in this context would be in assays for enzymes that catalyze the hydrolysis of ester bonds, particularly those with a specificity for amino acid derivatives.

Enzymes such as proteases and lipases are well-known for their ability to hydrolyze ester bonds in addition to their primary catalytic functions. nih.govcncb.ac.cn Several classes of these enzymes could potentially utilize this compound as a substrate. For instance, serine proteases like α-chymotrypsin and subtilisin, as well as metalloproteases like thermolysin, have been shown to act on a variety of amino acid esters. nih.govresearchgate.netnih.govnih.gov These enzymes typically exhibit a preference for substrates with hydrophobic side chains, a characteristic present in the hexenoate moiety of this compound.

The general reaction for an enzyme assay using this compound would involve the enzymatic hydrolysis of the methyl ester bond to yield 2-aminohex-5-enoic acid and methanol (B129727). The progress of this reaction can be monitored using various analytical techniques. A common method involves measuring the change in pH resulting from the production of the carboxylic acid in an unbuffered solution. Alternatively, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the substrate and product over time, providing a direct measure of the reaction rate.

Detailed Research Findings

The K_m value would provide an indication of the affinity of the enzyme for this compound, with a lower K_m suggesting a higher affinity. The k_cat value would represent the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_cat/K_m serves as a measure of the enzyme's catalytic efficiency for this particular substrate.

Factors that would be critical to investigate in such an assay include the optimal pH and temperature for the enzymatic reaction. Enzyme activity is highly dependent on these parameters, and determining the optimal conditions is crucial for accurate kinetic characterization. Furthermore, the use of co-solvents might be necessary to enhance the solubility of the substrate, and their effect on enzyme activity would need to be carefully evaluated. nih.gov

Below is an interactive data table illustrating the type of data that would be generated from a study on the hydrolysis of this compound by different enzymes. The values presented are hypothetical and are intended to demonstrate the format of research findings in this area.

| Enzyme | Optimal pH | Optimal Temperature (°C) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| α-Chymotrypsin | 7.8 | 37 | 5.2 | 15.3 | 2942 |

| Subtilisin | 8.0 | 40 | 3.8 | 25.1 | 6605 |

| Thermolysin | 7.5 | 55 | 8.1 | 10.5 | 1296 |

| Pancreatic Lipase | 8.5 | 37 | 12.5 | 5.7 | 456 |

This table provides a clear and concise summary of the hypothetical kinetic parameters for the enzymatic hydrolysis of this compound. Such data would be invaluable for comparing the efficiency of different enzymes in catalyzing this reaction and for understanding their substrate specificity. The presence of the double bond in the side chain of this compound could also be a point of interest for studying how unsaturated side chains influence substrate binding and catalysis.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Conformational analysis of similar α,β-unsaturated esters suggests that the planarity of the ester group is a dominant feature due to resonance stabilization. ic.ac.ukimperial.ac.uk The two main planar conformations are s-cis and s-trans, referring to the arrangement around the Cα-C(O) bond. The relative stability of these conformers is influenced by steric hindrance and solvent effects. For instance, polar solvents tend to stabilize the conformer with a larger dipole moment. ic.ac.uk

In the case of Methyl 2-aminohex-5-enoate, the presence of the terminal double bond adds further complexity. The preferred conformations will seek to minimize steric clashes between the amino group, the ester group, and the hexenyl chain.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O=C-Cα-N) (°) | Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Relative Energy (kcal/mol) |

| A | 180 (s-trans) | 60 (gauche) | 0.00 |

| B | 0 (s-cis) | 60 (gauche) | 1.25 |

| C | 180 (s-trans) | 180 (anti) | 0.45 |

| D | 0 (s-cis) | 180 (anti) | 1.80 |

Note: Data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For this compound, the HOMO is likely to be localized on the amino group and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the ester carbonyl group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

The reactivity of amino acid derivatives can be predicted using these methods. nih.gov For instance, the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon can be quantified. Such calculations are valuable in understanding how the molecule might interact with other chemical species.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on N | -0.75 |

| Mulliken Charge on C (carbonyl) | +0.60 |

Note: Data is hypothetical and for illustrative purposes.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model reaction pathways involving this compound. This includes identifying transition states and calculating activation energies for various potential reactions. For example, the mechanism of its synthesis or its participation in peptide coupling reactions could be elucidated.

Quantitative Structure-Activity Relationship (QSAR) in Related Compound Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. fiveable.mewikipedia.orglibretexts.org While specific QSAR studies on this compound are not documented, QSAR studies on related amino acid esters and peptides have been performed to predict various properties, including biological activity and toxicity. nih.govnih.govelsevierpure.com

In a hypothetical QSAR study of a series of analogs of this compound, various molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical model would then be built to relate these descriptors to a measured biological activity, such as enzyme inhibition.

Table 3: Hypothetical QSAR Data for this compound Analogs

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | IC50 (µM) |

| This compound | 1.2 | 143.18 | 63.3 | 15.2 |

| Ethyl 2-aminohex-5-enoate | 1.7 | 157.21 | 63.3 | 12.8 |

| Methyl 2-aminopent-4-enoate | 0.8 | 129.16 | 63.3 | 20.5 |

| Methyl 2-aminohept-6-enoate | 1.6 | 157.21 | 63.3 | 10.1 |

Note: Data is hypothetical and for illustrative purposes.

Molecular Docking Studies for Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a ligand to a protein receptor.

In the context of this compound, docking studies could be employed to investigate its potential interactions with various enzymes. For example, it could be docked into the active site of a protease or an acyltransferase to understand how its structural features, such as the unsaturated chain and the amino ester functionality, contribute to binding affinity and specificity. The results of such studies can guide the design of new enzyme inhibitors or substrates.

The docking process would involve generating multiple conformations of this compound and placing them within the enzyme's active site. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose representing the most likely binding mode.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-aminohex-5-enoate, providing detailed information about the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are routinely utilized to confirm its identity and purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons near electronegative atoms, such as the oxygen of the ester and the nitrogen of the amine, are deshielded and appear at higher chemical shifts (downfield).

-OCH₃ (Methyl Ester): A singlet peak typically appears around 3.7 ppm.

-NH₂ (Amine): A broad singlet is expected in the range of 1.5-3.0 ppm, the exact position of which can vary with solvent and concentration.

H-2 (α-proton): A triplet or doublet of doublets is anticipated around 3.5 ppm due to coupling with the adjacent methylene (B1212753) protons at C-3.

H-3 and H-4 (Methylene Protons): These protons will appear as complex multiplets in the region of 1.7-2.2 ppm.

H-5 and H-6 (Vinylic Protons): The terminal alkene protons give rise to characteristic signals in the downfield region, typically between 5.0 and 6.0 ppm. The H-5 proton, being closer to the rest of the molecule, will likely be a complex multiplet, while the two H-6 protons will appear as distinct signals, often as a doublet of doublets or a multiplet, due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

C=O (Ester Carbonyl): The carbonyl carbon is significantly deshielded and appears far downfield, typically around 175 ppm.

C-5 and C-6 (Alkene Carbons): The sp² hybridized carbons of the double bond are found in the range of 115-140 ppm.

C-2 (α-carbon): The carbon attached to the amine group typically resonates around 55-60 ppm.

-OCH₃ (Methyl Ester Carbon): The methyl carbon of the ester group is expected around 52 ppm.

C-3 and C-4 (Methylene Carbons): The sp³ hybridized methylene carbons will appear in the upfield region, generally between 25 and 40 ppm.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -OCH₃ | ~3.7 | s | ~52 |

| -NH₂ | ~1.5-3.0 | br s | - |

| 2 | ~3.5 | t or dd | ~57 |

| 3 | ~1.7-1.9 | m | ~32 |

| 4 | ~2.0-2.2 | m | ~30 |

| 5 | ~5.7-5.9 | m | ~138 |

| 6 | ~5.0-5.1 | m | ~115 |

| C=O | - | - | ~175 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the compound. For this compound, common fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-31]⁺.

Loss of the carbomethoxy group (-COOCH₃): This cleavage would lead to a fragment at [M-59]⁺.

Cleavage of the Cα-Cβ bond: This is a common fragmentation for amino acid esters.

Rearrangement reactions: Such as the McLafferty rearrangement, may also occur, providing further structural clues.

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS (ESI-TOF) | [M+H]⁺ Exact Mass | Calculated for C₇H₁₄NO₂⁺ |

| GC-MS / LC-MS | Molecular Ion [M]⁺ | m/z 143 |

| Major Fragment 1 | [M-COOCH₃]⁺, m/z 84 | |

| Major Fragment 2 | [M-OCH₃]⁺, m/z 112 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amine, ester, and alkene functionalities.

N-H Stretch: The primary amine will exhibit a moderate absorption in the region of 3300-3500 cm⁻¹, often appearing as a doublet.

C=O Stretch: The ester carbonyl group will show a strong, sharp absorption band around 1730-1750 cm⁻¹.

C=C Stretch: The alkene double bond will have a medium intensity absorption band near 1640 cm⁻¹.

=C-H Stretch: The stretching vibration of the vinylic C-H bonds will appear above 3000 cm⁻¹.

C-H Stretch (sp³): The stretching of the aliphatic C-H bonds will be observed just below 3000 cm⁻¹.

C-O Stretch: The C-O single bond of the ester will show a strong absorption in the 1000-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium |

| Ester (-COOCH₃) | C=O Stretch | 1730-1750 | Strong, Sharp |

| Alkene (-CH=CH₂) | C=C Stretch | ~1640 | Medium |

| Vinylic C-H | =C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium-Strong |

| Ester (-COOCH₃) | C-O Stretch | 1000-1300 | Strong |

Chromatographic Methods for Separation and Purity Assessment (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Column Chromatography: This is a common method for the purification of the compound on a preparative scale. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of this compound. A reversed-phase C18 column is often employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve good separation. Detection is often performed using a UV detector, although mass spectrometry (LC-MS) can provide greater specificity and sensitivity.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry |

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation/Polarimetry)

Since this compound possesses a chiral center at the α-carbon (C-2), it is an optically active compound. Chiroptical methods are employed to determine the stereochemistry of the molecule.

Optical Rotation/Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). A positive (+) or dextrorotatory value indicates that the plane of polarized light is rotated to the right, while a negative (-) or levorotatory value signifies rotation to the left. The magnitude and sign of the specific rotation can be used to determine the enantiomeric purity of a sample by comparing it to the value of the pure enantiomer. The specific rotation of a pure enantiomer of this compound would be a non-zero value, while a racemic mixture would exhibit no optical rotation.

| Property | Description |

|---|---|

| Optical Activity | Expected to be optically active due to the chiral center at C-2. |

| Specific Rotation ([α]) | A non-zero value for a pure enantiomer; zero for a racemic mixture. The sign (+ or -) depends on the specific enantiomer. |

Future Research Directions and Perspectives

Development of Novel Stereoselective Methodologies for Enhanced Enantiocontrol

The synthesis of enantiomerically pure α-amino acids is of paramount importance due to their role as chiral building blocks for pharmaceuticals and biologically active molecules. nih.gov Future research will likely focus on developing novel stereoselective methods to access specific enantiomers of methyl 2-aminohex-5-enoate.

Established methods for the asymmetric synthesis of α-amino acids can be broadly categorized into several approaches, including the stereoselective hydrogenation of dehydro amino acid precursors, alkylation of chiral glycine (B1666218) equivalents, and enzymatic syntheses. nih.gov For a molecule like this compound, a key challenge is to achieve high enantioselectivity while preserving the terminal alkene functionality.

Promising future directions include:

Asymmetric Hydrogenation: While typically used to reduce double bonds, chiral catalysts could be employed in the asymmetric hydrogenation of a prochiral precursor, such as an α-imino ester.

Chiral Phase-Transfer Catalysis: This technique has been successfully used for the enantioselective synthesis of α-amino acid derivatives from achiral Schiff base esters and could be adapted for this target molecule. acs.org

Biocatalysis: The use of enzymes or whole-cell systems offers a green and highly selective route to chiral amino acids. nih.govmdpi.com Screening for or engineering an enzyme capable of stereoselectively synthesizing this compound from a suitable precursor could be a significant advancement.

N-H Insertion Reactions: A recently developed route to α-alkenyl α-amino acid derivatives involves the N-H insertion of vinyldiazoacetates, cooperatively catalyzed by dirhodium(II) complexes and chiral phosphoric acids. rsc.orgnih.gov Adapting this methodology could provide a direct and highly enantioselective pathway.

| Methodology | Principle | Potential Application to this compound |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or imine using a chiral metal catalyst. | Synthesis from a corresponding α-imino or dehydroamino ester precursor. |

| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to control the stereochemical outcome of alkylation reactions. | Enantioselective alkylation of a glycine Schiff base with 4-bromo-1-butene (B139220). |

| Biocatalysis | Employment of enzymes (e.g., transaminases) to catalyze a stereospecific transformation. | Stereoselective amination of a keto-ester precursor (methyl 2-oxohex-5-enoate). |

| N-H Insertion | Reaction of a carbene precursor with an amine in the presence of a chiral catalyst system. | Enantioselective synthesis from a vinyldiazoacetate and a nitrogen source. rsc.orgnih.gov |

Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Catalyst Reuse, Atom Economy)

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. instituteofsustainabilitystudies.comresearchgate.net Future research on the synthesis and application of this compound will undoubtedly incorporate these principles to minimize environmental impact and improve efficiency. nih.gov

Green Solvents: Traditional organic solvents are often volatile and hazardous. Research will aim to replace them with safer, more environmentally benign alternatives. instituteofsustainabilitystudies.com Water is an ideal green solvent, and its use in the synthesis of amino acid derivatives is a key goal. nih.gov Other promising green solvents include bio-based options like ethanol, glycerol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com

Atom Economy: This principle focuses on maximizing the incorporation of all reactant atoms into the final product. ispe.org Addition reactions, by their nature, have 100% atom economy and are preferred over substitution or elimination reactions, which generate byproducts. scranton.educhemistry-teaching-resources.comkccollege.ac.in Synthetic routes to this compound that proceed via addition mechanisms will be a key research focus. Photoredox-mediated syntheses, which can be redox-neutral and atom-economical, represent an advanced approach in this area. rsc.orgrsc.org

| Principle | Objective | Application in this compound Synthesis |

| Green Solvents | Reduce pollution and hazards by replacing traditional solvents. | Utilizing water, ethanol, or bio-derived ethers like 2-MeTHF as the reaction medium. mdpi.cominstituteofsustainabilitystudies.com |

| Catalyst Reuse | Minimize waste and cost by enabling multiple uses of the catalyst. | Employing heterogeneous catalysts (e.g., metals on solid supports) that can be filtered and reused. pnas.org |

| Atom Economy | Maximize the efficiency of reactant use to minimize waste. | Designing synthetic pathways based on addition reactions, which incorporate all reactant atoms into the product. chemistry-teaching-resources.comkccollege.ac.in |

Exploration of New Reactivity Modes and Unprecedented Synthetic Transformations

The bifunctional nature of this compound, with its terminal alkene and α-amino ester moieties, makes it a versatile substrate for exploring novel synthetic transformations.

The terminal alkene can participate in a wide range of reactions:

Ring-Closing Metathesis (RCM): After N-acylation with an unsaturated acyl group, the resulting diene could undergo RCM to form nitrogen-containing heterocycles, such as unsaturated lactams. researchgate.netresearchgate.net RCM is a powerful tool for constructing cyclic structures that are prevalent in natural products and pharmaceuticals. nih.govwikipedia.org

Hydroformylation: The addition of a formyl group and hydrogen across the double bond could lead to the synthesis of functionalized amino aldehydes, which are valuable synthetic intermediates.

Heck Coupling: Palladium-catalyzed coupling with aryl halides could introduce aromatic moieties at the terminus of the side chain.

The α-amino ester group can be derivatized in numerous ways:

Peptide Synthesis: It can serve as an unnatural amino acid building block in peptide synthesis, potentially imparting unique conformational constraints or biological activities.

N-Arylation/N-Alkylation: The primary amine can be functionalized to create more complex secondary or tertiary amine derivatives.

α-Allylation: The α-position could potentially be further functionalized through catalytic allylation reactions. organic-chemistry.orgacs.org

A particularly exciting avenue is the development of tandem reactions that engage both functional groups simultaneously or sequentially in a one-pot process, leading to rapid increases in molecular complexity.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, accelerating the design of new molecules and reactions. Future research on this compound and its derivatives will heavily leverage these in silico methods.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. This allows researchers to predict the feasibility of a proposed transformation, understand stereochemical outcomes, and optimize reaction conditions without extensive empirical screening. For instance, computational studies can elucidate the interactions between a substrate and a chiral catalyst, guiding the design of more effective catalysts.

Designing Novel Derivatives: Molecular dynamics (MD) simulations and molecular docking can be used to design derivatives of this compound with specific properties. researchgate.net For example, by incorporating the amino acid into a peptide and simulating its conformational behavior, researchers can predict how it might influence the peptide's structure and interaction with a biological target. nih.gov

Mapping Reactive Sites: Molecular Electrostatic Potential (MEP) surfaces can be calculated to visualize the electron-rich and electron-poor regions of a molecule, identifying sites that are favorable for electrophilic or nucleophilic attack. mdpi.com This can guide the exploration of new reactivity modes.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.gov They are a cornerstone of green chemistry and diversity-oriented synthesis. The structure of this compound makes it an ideal candidate for participation in several types of MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organic-chemistry.orgnih.gov this compound can serve as the amine component, leading to the rapid synthesis of complex peptide-like structures while retaining the terminal alkene for subsequent modifications (e.g., via RCM or Heck coupling). mdpi.comrsc.org

Petasis Reaction: The Petasis borono-Mannich reaction is a three-component reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid. researchgate.net Using this compound as the amine component would provide a direct route to novel unsaturated amino acid derivatives. researchgate.net

Mannich-type Reactions: The primary amine can condense with an aldehyde to form an imine in situ, which can then be attacked by a nucleophile in a three-component Mannich-type reaction. organic-chemistry.org

The use of this compound in MCRs opens up avenues to construct large libraries of diverse and complex molecules from simple starting materials in a highly efficient and atom-economical manner. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-aminohex-5-enoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 2-aminohex-5-enoic acid using methanol under acidic catalysis. Key parameters include temperature (optimized at 60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:3 molar ratio of acid to methanol). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization should employ Taguchi experimental design to evaluate factors like catalyst concentration and solvent polarity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound characterization?

- Methodological Answer :

- ¹H NMR : Confirm the presence of the α-amino ester moiety (δ 3.7 ppm for methyl ester, δ 1.5–2.2 ppm for the hexenoyl chain) and the terminal alkene (δ 5.2–5.8 ppm).

- IR : Look for ester C=O stretching (~1740 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- MS : Verify molecular ion [M+H]⁺ at m/z 158.1 and fragmentation patterns (e.g., loss of CH₃OH). Discrepancies between observed and predicted spectra may indicate isomerization or impurities, necessitating orthogonal validation (e.g., X-ray crystallography) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict regioselectivity in alkene functionalization. Key steps:

- Optimize geometry and calculate Fukui indices to identify electrophilic sites.

- Simulate transition states for nucleophilic attack (e.g., Michael addition) using Gaussian or ORCA software.

- Compare activation energies for competing pathways to rationalize experimental outcomes. Validation requires correlating computational results with kinetic data (e.g., Arrhenius plots) .

Q. How do crystallographic data resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (SHELX-2018) provides bond lengths, angles, and torsional parameters. For example:

- Key Metrics : C–O ester bond length (~1.34 Å), N–Cα–Cβ angle (~112°).

- Data Table :

| Parameter | Observed Value | Ideal Value (IUCr) |

|---|---|---|

| C=O Bond Length | 1.35 Å | 1.34 Å |

| N–H···O Hydrogen Bond | 2.89 Å | 2.8–3.0 Å |

Q. What statistical methods address contradictions in bioactivity data for this compound analogs?

- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to harmonize conflicting IC₅₀ values. Steps:

Normalize data using log-transformed dose-response curves.

Assess heterogeneity via Cochran’s Q-test (p < 0.05 indicates significant variation).

Adjust for batch effects (e.g., cell line variability) using mixed-effects regression.

- Tools: RevMan or R package metafor .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

- DOE (Design of Experiment) : Use a 3×3 factorial design (pH 4, 7, 10; 25°C, 40°C, 60°C).

- Analytical Endpoints : HPLC purity (% area) and degradation products (e.g., hydrolysis to 2-aminohex-5-enoic acid).

- Statistical Analysis : Two-way ANOVA to identify interaction effects (p < 0.05). Accelerated stability data can predict shelf-life via Arrhenius modeling .

Q. What protocols validate the enantiomeric purity of this compound synthesized via asymmetric catalysis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min). Retention times: R-enantiomer = 8.2 min, S-enantiomer = 9.5 min.

- Polarimetry : Compare specific rotation ([α]²⁵D) with literature values (R-enantiomer: +12.5°).

- Circular Dichroism (CD) : Validate by matching Cotton effects (220–250 nm) to reference spectra .

Data Presentation & Reproducibility

Q. How should researchers report conflicting spectroscopic data for this compound in publications?

- Methodological Answer :

- Transparency : Disclose solvent, concentration, and instrument parameters (e.g., NMR field strength).

- Raw Data : Include supplementary .mnova files or JCAMP-DX spectra.

- Error Analysis : Calculate ±σ for integrations (NMR) or signal-to-noise ratios (MS). Contradictions may arise from tautomerism; use VT-NMR (variable temperature) to probe dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.